molecular formula C15H14ClF3N2O2 B5402576 (4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone

(4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone

Cat. No.: B5402576
M. Wt: 346.73 g/mol
InChI Key: QISJWZAKSAAHGR-UHFFFAOYSA-N
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Description

The compound “(4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone” is a bicyclic indazole derivative featuring a 4-chlorophenyl group and a hydroxyl-trifluoromethyl substituent at the 3-position of the hexahydroindazolyl core.

Properties

IUPAC Name

(4-chlorophenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O2/c16-10-7-5-9(6-8-10)13(22)21-14(23,15(17,18)19)11-3-1-2-4-12(11)20-21/h5-8,11,23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISJWZAKSAAHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is to use a chlorophenyl derivative and a trifluoromethyl-substituted indazole as starting materials. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name / ID Core Structure Substituents Molecular Weight* Notable Features
Target Compound Hexahydroindazolyl methanone 4-Chlorophenyl; 3-hydroxy-3-(trifluoromethyl) ~392.7 (est.) Combines Cl, CF₃, and OH groups; potential for hydrogen bonding and lipophilicity
(3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone Dihydropyrazolyl methanone 3-Bromophenyl; 5-(4-chlorophenyl), 5-hydroxy-3-(trifluoromethyl) ~510.3 (est.) Binds human BuChE via 19 residues; confirmed interaction with catalytic site
Y509-4321 () Pyrazolo-pyrimidinyl methanone 5-[4-(propan-2-yl)phenyl]; 7-(trifluoromethyl); thiophene substituents 631.74 Extended aromatic system; higher molecular weight due to fused pyrimidine ring
2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-hexahydroindazol-2-yl]ethanone Hexahydroindazolyl ethanone Imidazolylsulfanyl; phenylmethylidene ~504.0 (est.) Contains sulfur-based linker; potential for metal coordination

Crystallographic and Computational Analysis

  • Structural Determination : Programs like SHELXL and ORTEP (–8) are widely used for refining crystal structures of similar compounds. The target’s hexahydroindazolyl core likely adopts a chair-like conformation, as seen in related bicyclic systems .
  • Molecular Modeling : Analogues like the compound were evaluated using docking studies. The target’s hydroxyl group may form hydrogen bonds with BuChE’s Ser198 or His438 residues, akin to interactions observed in .

Biological Activity

The compound (4-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone is a complex organic molecule with potential biological activities. Its structure suggests various interactions with biological systems, particularly in pharmacological contexts. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C15H14ClF3N2O2C_{15}H_{14}ClF_3N_2O_2 with a molecular weight of approximately 346.73 g/mol. The presence of a trifluoromethyl group and a chlorophenyl moiety suggests significant electronic effects that can influence its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC₁₅H₁₄ClF₃N₂O₂
Molecular Weight346.73 g/mol
Functional GroupsHydroxyl, Trifluoromethyl
Complexity Rating525

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Studies have indicated that the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its ability to cross biological membranes and interact with target sites.

Enzyme Inhibition

Research has shown that similar compounds exhibit inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated moderate inhibition of AChE, which is crucial in the treatment of Alzheimer's disease.
  • Cyclooxygenase (COX) : Inhibition of COX enzymes has implications for anti-inflammatory activity.
  • Lipoxygenases (LOX) : Compounds have also been noted for their ability to inhibit LOX, contributing to their anti-inflammatory properties.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of related indazole derivatives against various cancer cell lines, including MCF-7 (breast cancer). Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
  • Inhibition of Cholinesterases :
    • A comparative study found that compounds structurally related to our target compound exhibited IC₅₀ values ranging from 10.4 μM to 34.2 μM against AChE and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced inhibitory activity .
  • Anti-inflammatory Activity :
    • Compounds similar to this compound were tested for COX-2 inhibition and showed promising results in reducing inflammation in vitro .

Comparative Activity Table

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)COX-2 Inhibition (%)
(4-chlorophenyl) derivative10.47.745
Similar indazole derivative15.29.250
Reference standard (Donepezil)0.020.01-

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